molecular formula C11H21N3O2 B13427693 (Z)-2-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-N'-hydroxyacetimidamide

(Z)-2-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-N'-hydroxyacetimidamide

Katalognummer: B13427693
Molekulargewicht: 227.30 g/mol
InChI-Schlüssel: FBHMERMGCFMRHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide is a complex organic compound featuring a cyclopropylmethyl group, a hydroxypiperidine ring, and a hydroxyacetimidamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the cyclopropylmethyl group and the hydroxyacetimidamide moiety. Key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropylmethyl Group: This step often involves the use of cyclopropylmethyl bromide in the presence of a base to facilitate nucleophilic substitution.

    Addition of the Hydroxyacetimidamide Moiety: This can be accomplished through reactions involving hydroxylamine derivatives and appropriate acylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imidamide moiety can be reduced to form amines.

    Substitution: The cyclopropylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-2-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of cyclopropylmethyl and piperidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicine, (Z)-2-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new drugs with specific therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its reactivity and structural characteristics make it suitable for various applications, including the production of polymers and advanced materials.

Wirkmechanismus

The mechanism of action of (Z)-2-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The cyclopropylmethyl group and the piperidine ring are likely to play key roles in its binding to target proteins or enzymes. The hydroxyacetimidamide moiety may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopropylmethylamine: Shares the cyclopropylmethyl group but lacks the piperidine and hydroxyacetimidamide moieties.

    Piperidine: Contains the piperidine ring but lacks the cyclopropylmethyl and hydroxyacetimidamide groups.

    Hydroxyacetimidamide: Contains the hydroxyacetimidamide moiety but lacks the cyclopropylmethyl and piperidine groups.

Uniqueness

(Z)-2-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide is unique due to the combination of its structural features. The presence of the cyclopropylmethyl group, piperidine ring, and hydroxyacetimidamide moiety in a single molecule provides a distinct set of chemical and biological properties that are not found in simpler compounds.

Eigenschaften

Molekularformel

C11H21N3O2

Molekulargewicht

227.30 g/mol

IUPAC-Name

2-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]-N'-hydroxyethanimidamide

InChI

InChI=1S/C11H21N3O2/c12-11(13-16)7-14-4-3-10(15)9(6-14)5-8-1-2-8/h8-10,15-16H,1-7H2,(H2,12,13)

InChI-Schlüssel

FBHMERMGCFMRHE-UHFFFAOYSA-N

Isomerische SMILES

C1CC1CC2CN(CCC2O)C/C(=N/O)/N

Kanonische SMILES

C1CC1CC2CN(CCC2O)CC(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.